molecular formula C8H12 B14322320 Oct-1-EN-6-yne CAS No. 109828-40-2

Oct-1-EN-6-yne

Cat. No.: B14322320
CAS No.: 109828-40-2
M. Wt: 108.18 g/mol
InChI Key: YTYNPMKUOKDRSG-UHFFFAOYSA-N
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Description

Oct-1-EN-6-yne: is an organic compound with the molecular formula C8H12 1-Octyne and is a member of the larger family of hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Synthesis: Oct-1-EN-6-yne can be synthesized through the reaction of 1-bromohexane with acetylene in the presence of a strong base like sodium amide (NaNH2). This reaction typically occurs in a solvent such as liquid ammonia at low temperatures.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-octyne followed by oxidation. This process involves the addition of borane (BH3) to the alkyne, forming an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane. This process uses a metal catalyst, such as platinum or palladium, at high temperatures to remove hydrogen atoms from octane, forming the desired alkyne.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oct-1-EN-6-yne can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) can fully reduce the alkyne to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium amide (NaNH2), halides, amines

Major Products Formed:

    Oxidation: Aldehydes, ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted alkynes

Scientific Research Applications

Chemistry: Oct-1-EN-6-yne is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes. It helps in understanding the mechanisms of enzymes that interact with triple bonds.

Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable tool in medicinal chemistry.

Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of Oct-1-EN-6-yne involves its interaction with various molecular targets through its triple bond. The compound can undergo cycloaddition reactions, forming cyclic intermediates that can further react to produce a variety of products. These reactions are often catalyzed by transition metals such as palladium or ruthenium.

Molecular Targets and Pathways:

    Enzyme Inhibition: this compound can inhibit enzymes that interact with alkynes, affecting metabolic pathways.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with proteins involved in cellular signaling.

Comparison with Similar Compounds

    1-Hexyne: A shorter alkyne with similar reactivity but different physical properties.

    1-Decyne: A longer alkyne with similar chemical behavior but higher molecular weight.

    1-Butyne: A smaller alkyne with similar functional groups but different applications.

Uniqueness: Oct-1-EN-6-yne is unique due to its specific chain length and the presence of both a double and a triple bond. This combination allows it to participate in a wider range of chemical reactions compared to other alkynes.

Properties

IUPAC Name

oct-1-en-6-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYNPMKUOKDRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548573
Record name Oct-1-en-6-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109828-40-2
Record name Oct-1-en-6-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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